molecular formula C12H14N2OS B12347143 4(1H)-Quinazolinone, 3-butyl-2,3-dihydro-2-thioxo-

4(1H)-Quinazolinone, 3-butyl-2,3-dihydro-2-thioxo-

Cat. No.: B12347143
M. Wt: 234.32 g/mol
InChI Key: JNEIZYBQKRYYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of a mercapto group (–SH) and a butyl group in the structure may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-mercaptoquinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 2-aminobenzamide with butyl isothiocyanate, followed by cyclization to form the quinazolinone ring. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone ring can be reduced under specific conditions.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Alkyl or aryl-substituted quinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic agent due to its quinazolinone core, which is known for various pharmacological activities.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-Butyl-2-mercaptoquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The mercapto group may form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoquinazolin-4(3H)-one: Lacks the butyl group, which may affect its solubility and reactivity.

    3-Butyl-4(3H)-quinazolinone: Lacks the mercapto group, which may reduce its ability to form covalent bonds with proteins.

    2-Butyl-4(3H)-quinazolinone: Different position of the butyl group, which may influence its biological activity.

Uniqueness

3-Butyl-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both a butyl group and a mercapto group, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

3-butyl-2-sulfanylidene-4aH-quinazolin-4-one

InChI

InChI=1S/C12H14N2OS/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7,9H,2-3,8H2,1H3

InChI Key

JNEIZYBQKRYYCU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2C=CC=CC2=NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.